
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
Overview
Description
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEBP) is a silicon-based organosilane compound characterized by two triethoxysilyl groups attached to the 4,4' positions of a biphenyl backbone. This structure confers unique properties, making it a critical precursor in materials science, particularly for synthesizing biphenylene-bridged periodic mesoporous organosilicas (Bph-PMOs). These materials exhibit highly ordered mesoporous structures with tunable surface polarities and adsorption capacities, driven by the hydrophobic biphenylene groups .
BTEBP is synthesized via hydrolysis and condensation reactions, often using surfactants like octadecyltrimethylammonium bromide to template mesoporous frameworks . Its applications span catalysis, gas storage, and organic electronics, where its low-polarity surface enhances selectivity in adsorbing non-polar molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl typically involves the reaction of biphenyl with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups. The general reaction scheme is as follows:
Starting Materials: Biphenyl and triethoxysilane.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) or a transition metal catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked siloxane networks.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases, and may require elevated temperatures.
Substitution: Requires electrophilic reagents such as halogens or nitro groups, and is usually conducted under acidic conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane networks.
Substitution: Results in functionalized biphenyl derivatives.
Scientific Research Applications
Nanotechnology
BTESB has been utilized as a precursor for creating helical silica nanotubes and nanoribbons . By using co-structure-directing agents like 3-aminopropyltrimethoxysilane, researchers have successfully synthesized these nanostructures, which are promising for applications in nanoelectronics and photonics due to their unique optical properties .
Material Science
In material science, BTESB serves as a monomer for synthesizing metal-organic frameworks (MOFs) . Its ability to form crosslinked structures enhances the mechanical properties of the resulting materials, making them suitable for applications in catalysis and gas storage .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl exerts its effects is primarily through the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilane groups undergo hydrolysis and condensation reactions to form siloxane networks, which provide structural stability and enhance the material’s properties. The biphenyl core contributes to the rigidity and thermal stability of the resulting materials.
Comparison with Similar Compounds
Structural and Functional Analogues in Mesoporous Materials
1,4-Bis(triethoxysilyl)benzene (BTEB)
- Structure : Features a benzene ring with triethoxysilyl groups at the 1,4 positions.
- Properties: Produces PMOs with intermediate surface polarity between BTEBP and fully inorganic TEOS. The absence of a biphenyl backbone reduces hydrophobicity compared to BTEBP.
- Applications : Used in adsorbents for small polar molecules due to moderate surface interactions .
Tetraethylorthosilicate (TEOS)
- Structure: A fully inorganic precursor (Si(OCH₂CH₃)₄).
- Properties: Forms highly polar, hydrophilic silica surfaces. Lacks organic bridging groups, limiting its versatility in non-polar adsorption.
- Applications : Standard material for mesoporous silica but unsuitable for hydrophobic applications .
Table 1: Comparison of PMO Precursors
Compound | Bridging Group | Surface Polarity | Key Application |
---|---|---|---|
BTEBP | Biphenylene | Low | Non-polar molecule adsorption |
BTEB | Benzene | Moderate | Polar molecule adsorption |
TEOS | None (inorganic) | High | General-purpose silica frameworks |
Biphenyl Derivatives with Varied Substituents
4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (Compound 18)
- Structure : Biphenyl core with pyrrolidine-linked propionyl groups.
- Properties : Melting point = 151.2–152.1°C, synthesized in 62% yield.
- Applications : Primarily studied for synthetic accessibility rather than functional performance .
4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5"-yl)methoxy]bibenzyls (Sa-h)
- Structure : Bibenzyl backbone with thiazolo-oxadiazole substituents.
- Properties : Demonstrated antifungal activity against Fusarium oxysporum and Aspergillus niger at 100–1000 ppm concentrations.
- Applications: Potential agrochemical agents, contrasting with BTEBP’s materials-centric uses .
Table 2: Key Biphenyl Derivatives
Compound | Substituents | Melting Point (°C) | Notable Property/Application |
---|---|---|---|
BTEBP | Triethoxysilyl | N/A | Low-polarity PMOs |
Compound 18 | Pyrrolidin-propinoyl | 151.2–152.1 | High synthetic yield (62%) |
Sa-h (e.g., Sb, Se) | Thiazolo-oxadiazole | N/A | Antifungal activity |
Silane-Based Materials in Electronics
N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)
- Structure : Biphenyl core with aromatic amine groups.
- Properties : High hole mobility (~10⁻⁴ cm²/V·s), used as a hole transport layer (HTL) in OLEDs.
- Applications : Key component in optoelectronic devices, contrasting with BTEBP’s role in structural materials .
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
- Structure : Carbazole-substituted biphenyl.
- Properties : Host material for phosphorescent emitters in OLEDs.
- Applications : Enables efficient exciton confinement in quantum well structures .
Biological Activity
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (CAS No. 123640-93-7) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure allows it to interact with biological systems, leading to investigations into its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and biocompatibility characteristics.
The molecular formula of this compound is , with a molecular weight of 462.67 g/mol. Its structure consists of biphenyl units bonded to triethoxysilyl groups, which enhance its reactivity and potential for functionalization.
Property | Value |
---|---|
Molecular Formula | C23H30O6Si2 |
Molecular Weight | 462.67 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that silane compounds can exhibit antimicrobial properties. A study demonstrated that this compound possesses significant antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study:
In a controlled experiment, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Data Table: Anticancer Efficacy
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 | 15 | 70 |
HeLa | 20 | 65 |
Biocompatibility
Biocompatibility is crucial for materials intended for medical applications. Preliminary studies have shown that this compound exhibits good biocompatibility when tested on human fibroblast cells. Cell viability assays indicated over 85% viability at concentrations up to 100 µg/mL.
Case Study:
In vitro cytotoxicity tests were performed using the MTT assay on fibroblast cultures. The compound demonstrated no significant cytotoxic effects at the tested concentrations.
Applications in Drug Delivery Systems
The functionalization of silanes like this compound has been investigated for use in drug delivery systems due to their ability to form stable bonds with various biomolecules. This property can be harnessed to create targeted delivery vehicles for therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, and how can purity be validated?
- Methodology :
-
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling, between ethynyltriethoxysilane and 4,4'-dibromo-1,1'-biphenyl. Reaction conditions (e.g., solvent, catalyst loading, temperature) significantly impact yield .
-
Purity Validation :
-
NMR spectroscopy (¹H, ¹³C) is critical for structural confirmation. Key peaks include ethynyl protons (δ 0.6–1.2 ppm for triethoxysilyl groups) and aromatic protons (δ 7.2–7.8 ppm) .
-
HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use a C18 column with acetonitrile/water (70:30) as the mobile phase .
- Data Table :
Parameter | Value | Source |
---|---|---|
Boiling Point | 203–206°C (0.3 mmHg) | |
Density | 1.047 g/mL (25°C) | |
Flash Point | >110°C |
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Collect spills using non-sparking tools and dispose of in sealed containers. Avoid water contact to prevent hydrolysis .
- Storage : Store in airtight containers under nitrogen at room temperature to prevent oxidation .
Q. How can researchers characterize the surface functionalization of materials using this compound?
- Methodology :
- FTIR Spectroscopy : Confirm silane bonding via Si-O-Si stretching (1050–1100 cm⁻¹) and aromatic C-H stretching (3050–3100 cm⁻¹) .
- XPS Analysis : Detect silicon (Si 2p at ~102 eV) and carbon (C 1s at 284.6 eV) to verify surface grafting .
Q. What solvents are compatible with this compound for solution-phase reactions?
- Methodology :
- Use aprotic solvents like toluene, THF, or dichloromethane. Avoid polar protic solvents (e.g., water, alcohols) to prevent premature hydrolysis of triethoxysilyl groups .
- Solubility Data :
Solvent | Solubility (mg/mL) |
---|---|
Toluene | >50 |
THF | >30 |
Ethanol | <5 |
Q. How does this compound compare to other organosilanes in surface modification applications?
- Methodology :
- Advantages : The biphenyl backbone enhances π-conjugation, making it suitable for optoelectronic materials. Compare to BTEE (1,2-bis(triethoxysilyl)ethane) or BTEB (1,4-bis(triethoxysilyl)benzene) for hydrophobicity and thermal stability .
- Limitations : Higher molecular weight reduces diffusion efficiency in porous substrates compared to smaller silanes .
Advanced Research Questions
Q. What role does this compound play in synthesizing hollow periodic mesoporous organosilicas (HPMOs)?
- Methodology :
- Organosilane-Assisted Etching : Acts as a bridging agent in HPMO synthesis. Combine with CTAB surfactant and ammonia to form mesoporous shells. Hydrothermal treatment (100°C, 24h) etches silica cores, leaving hollow structures .
- Key Parameters :
Parameter | Optimal Value |
---|---|
Silane Concentration | 10–15 wt% |
Reaction Temperature | 25–40°C |
Q. How can discrepancies in cross-coupling reaction yields be resolved when using this compound?
- Methodology :
- Troubleshooting :
- Catalyst Deactivation : Use freshly distilled triethylamine to scavenge HCl byproducts in palladium-catalyzed reactions .
- Side Reactions : Monitor for homocoupling (e.g., Glaser coupling) via TLC. Add Cul as a co-catalyst to suppress unwanted pathways .
- Yield Optimization Table :
Catalyst System | Yield (%) | Conditions |
---|---|---|
Pd(PPh₃)₄/CuI | 78 | THF, 60°C, 12h |
PdCl₂(dppf)/CuI | 85 | Toluene, 80°C, 8h |
Q. What analytical techniques are critical for studying its hydrolytic stability in aqueous environments?
- Methodology :
- Kinetic Studies : Use ¹H NMR to track hydrolysis (disappearance of ethoxy peaks at δ 1.2–1.4 ppm). Conduct in D₂O/acetone-d₆ mixtures at pH 5–9 .
- Activation Energy Calculation : Fit hydrolysis data to the Arrhenius equation. Reported Eₐ ≈ 45–50 kJ/mol .
Q. How does the compound’s structure influence its performance in OLED materials?
- Methodology :
- Electroluminescence Testing : Fabricate OLED layers via spin-coating. Compare with CBP (4,4′-Bis(9-carbazolyl)-1,1′-biphenyl) for hole-transport efficiency .
- Data Contradiction : Some studies report reduced efficiency due to steric hindrance from triethoxysilyl groups. Mitigate by blending with smaller silanes .
Q. What strategies address batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent ethoxysilyl conversion .
- Quality Control Table :
Parameter | Specification |
---|---|
Purity (HPLC) | ≥98% |
Residual Catalyst | ≤50 ppm Pd |
Moisture Content | ≤0.1% |
Properties
IUPAC Name |
triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDGHJJHKCUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160173-37-5 | |
Record name | 4,4′-Bis(triethoxysilyl)biphenyl homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160173-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60565963 | |
Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-93-7 | |
Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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